

Sofosbuvir impurity N CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity N

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Technical Guide to Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity N**, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. This document details its chemical identity, analytical methodologies for its quantification, and a logical workflow for its characterization.

Chemical Identity and Properties

Sofosbuvir impurity N, also known as Methoxy Sofosbuvir Impurity, is a process-related impurity and a diastereoisomer of Sofosbuvir. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.



Parameter	Information
Chemical Name	(2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate
Synonyms	Methoxy Sofosbuvir Impurity
CAS Number	1394157-34-6[1][2][3]
Molecular Formula	C20H25FN3O9P[1][2][3]
Molecular Weight	501.4 g/mol

Analytical Methodology: Quantification of Sofosbuvir Impurity N

The quantification of **Sofosbuvir impurity N** is typically achieved using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific validated methods for this impurity are proprietary, a general method suitable for the separation of Sofosbuvir and its related substances can be adapted and validated for this purpose.

Representative Experimental Protocol: RP-HPLC

This protocol is a representative method based on published analytical procedures for Sofosbuvir and its impurities.[4][5] Method validation in accordance with ICH guidelines is required for implementation in a quality control setting.

Chromatographic Conditions:



Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm
Mobile Phase	0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Injection Volume	10 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir Impurity N reference standard in the mobile phase to obtain a known concentration (e.g., 1 μg/mL).
- Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a
 powdered tablet equivalent in the mobile phase to obtain a final concentration within the
 linear range of the method.
- Filter all solutions through a 0.45 μm nylon filter before injection.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for quantifying related substances in Sofosbuvir.[4][5]



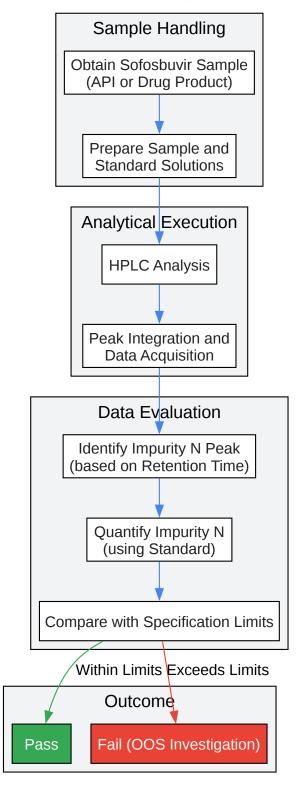
Parameter	Typical Value
Linearity (μg/mL)	0.1 - 1.5
Correlation Coefficient (r²)	≥ 0.999
Limit of Detection (LOD)	~ 0.03 μg/mL
Limit of Quantification (LOQ)	~ 0.1 μg/mL
Accuracy (% Recovery)	98.0 - 102.0
Precision (% RSD)	< 2.0

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of a known impurity such as **Sofosbuvir Impurity N** in a pharmaceutical setting.



Workflow for Sofosbuvir Impurity N Analysis



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Caption: Logical workflow for the analysis of **Sofosbuvir Impurity N**.



Signaling Pathways

As **Sofosbuvir impurity N** is a process-related impurity and not an active pharmacological agent, there are no known signaling pathways associated with it. The primary focus for this substance is its detection and control to ensure the safety and purity of the final drug product.

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- To cite this document: BenchChem. [Sofosbuvir impurity N CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499794#sofosbuvir-impurity-n-cas-number-and-molecular-formula]

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